Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate is a non-barbiturate hypnotic drug belonging to the imidazole family. [, , ] It is structurally similar to etomidate, another anesthetic drug, but is primarily used in veterinary medicine. [, , , ] Metomidate exhibits rapid onset and short duration of action, making it suitable for various research purposes. [, , , ]
Metomidate is frequently employed as an anesthetic or sedative agent in scientific research involving fish and other aquatic organisms. [, , , , , , , , , , , , ] Its water-soluble nature allows for easy administration through immersion baths, making it a preferred choice for aquatic research. [, , , , ] Metomidate has also been explored as a potential euthanasia agent for fish in laboratory settings. [, ]
Beyond aquatic research, metomidate has found applications in studies involving other animal models, including pigs, horses, and chickens. [, , , , , , , ] Researchers have investigated its anesthetic properties, physiological effects, and potential applications in various experimental paradigms. [, , , , , , , ]
Metomidate is classified as an imidazole derivative and is a methyl analog of etomidate, an anesthetic agent. It is primarily used as a selective inhibitor of the enzymes involved in adrenal steroid synthesis, namely CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) . The compound's ability to inhibit these enzymes makes it valuable in both clinical and research settings, particularly in the context of primary hyperaldosteronism and adrenal tumors.
Metomidate can be synthesized through various methods, with significant advancements enhancing yield and purity.
The molecular formula of metomidate is CHNO, with a molecular weight of approximately 258.31 g/mol. The structure features an imidazole ring that is critical for its biological activity.
The three-dimensional conformation allows metomidate to interact effectively with its target enzymes, influencing its inhibitory action on adrenal steroidogenesis .
Metomidate participates in several chemical reactions primarily related to its role as an enzyme inhibitor:
Metomidate's mechanism of action centers on its selective inhibition of adrenal steroidogenic enzymes:
Metomidate exhibits several notable physical and chemical properties:
Metomidate's applications span various fields:
Metomidate was first synthesized in the 1960s by Janssen Pharmaceuticals during exploratory research into antifungal agents. Its serendipitous discovery as a potent hypnotic agent redirected scientific interest toward its anesthetic applications, particularly in veterinary medicine due to its rapid immobilization properties in fish species like turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus). Pharmacokinetic studies in these models revealed high bioavailability (100% in turbot) and rapid tissue distribution, establishing foundational pharmacokinetic parameters for later medical applications [4] [10].
The 1980s marked a critical turning point when etomidate (metomidate’s parent compound) was linked to adrenocortical suppression in critically ill patients. This adverse effect spurred investigations into metomidate’s mechanism, revealing its selective inhibition of adrenal steroidogenic enzymes. This liability was ingeniously repurposed, positioning metomidate as a molecular scaffold for adrenal-specific diagnostics [6] [9].
Metomidate exhibits dual pharmacodynamic properties:
Table 1: Key Molecular Targets of Metomidate
Target | Biological Role | Affinity (IC₅₀) | Clinical Application |
---|---|---|---|
CYP11B1 | Cortisol synthesis | 4.2 nM | Adrenal tumor imaging |
CYP11B2 | Aldosterone synthesis | 1.5 nM | Primary aldosteronism diagnosis |
GABAₐ receptor | Neuronal chloride channel modulation | ~50 μM | Anesthetic (veterinary use) |
In clinical endocrinology, metomidate’s relevance centers on its ability to discriminate adrenocortical from non-adrenocortical lesions. This specificity resolves diagnostic dilemmas in adrenal incidentalomas (detected in 5% of abdominal CTs) and metastatic workups, where conventional imaging lacks discriminatory power [1] [5] [9].
The integration of metomidate into positron emission tomography (PET) tracers represents a paradigm shift in functional adrenal imaging. Isotope labeling strategies include:
Table 2: Performance Comparison of Metomidate-Based Tracers
Tracer | Imaging Modality | Sensitivity (%) | Specificity (%) | Clinical Use Case |
---|---|---|---|---|
¹¹C-Metomidate | PET-CT | 88–97 | 95–100 | Adrenocortical carcinoma detection |
¹²³I-Iodometomidate | SPECT | 78 | 92 | Primary aldosteronism localization |
¹⁸F-FDG | PET-CT | 97 | 91 | Malignancy detection (non-specific) |
Transformative Clinical Evidence:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7